molecular formula C6H7N3O2 B1593058 5,6-Diaminonicotinic acid CAS No. 267875-45-6

5,6-Diaminonicotinic acid

Cat. No. B1593058
M. Wt: 153.14 g/mol
InChI Key: AMUTYVGRCVFCCD-UHFFFAOYSA-N
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Description

5,6-Diaminonicotinic acid is a chemical compound with the molecular formula C6H7N3O2 . It is also known as 5,6-DIAMINOPYRIDINE-3-CARBOXYLIC ACID .


Molecular Structure Analysis

The molecular structure of 5,6-Diaminonicotinic acid is represented by the InChI code: 1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11). The molecular weight of this compound is 153.14 g/mol .


Physical And Chemical Properties Analysis

5,6-Diaminonicotinic acid is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Bifunctional Chelators

  • 5,6-Diaminonicotinic acid analogues, like 6-Hydrazinonicotinic acid (HYNIC), are explored for their application as bifunctional technetium-binding ligands. These are used in bioconjugate synthesis for radiolabelling, particularly with Tc-99m, showing potential in the field of nuclear medicine and imaging (Meszaros et al., 2011).

Solid-Liquid Equilibrium Behavior

  • The structural and properties of 6-Chloronicotinic acid, a structurally similar compound, were investigated to understand its solid-liquid equilibrium behavior in various solvents. This research provides insights into solvent interactions and molecular dynamics which can be relevant for 5,6-diaminonicotinic acid as well (Guo et al., 2021).

Molecular Structure and Vibrational Studies

  • Studies on compounds like 6-chloronicotinic acid contribute to understanding the molecular structure and vibrational properties of similar compounds, including 5,6-diaminonicotinic acid. These insights are crucial for developing applications in material science and molecular chemistry (Karabacak & Kurt, 2008).

Electrosynthesis in Mild Conditions

  • Research into the electrosynthesis of 6-aminonicotinic acid offers a precedent for similar synthetic processes involving 5,6-diaminonicotinic acid. These methods provide efficient and environmentally-friendly synthesis routes, which are significant for industrial chemistry applications (Gennaro et al., 2004).

Safety And Hazards

The safety information for 5,6-Diaminonicotinic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gear .

Future Directions

While specific future directions for 5,6-Diaminonicotinic acid are not directly available, it is worth noting that Niacin, a related compound, has been found to have therapeutic potential in various fields of medicine . Additionally, the compound’s 3D molecular dynamics have been simulated, suggesting potential future applications in visualizing stereochemistry, isomerism, hybridization, and orbitals .

properties

IUPAC Name

5,6-diaminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUTYVGRCVFCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625942
Record name 5,6-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminonicotinic acid

CAS RN

267875-45-6
Record name 5,6-Diamino-3-pyridinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=267875-45-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diaminopyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diaminonicotinic acid
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Synthesis routes and methods

Procedure details

See Markwald, W. Chem. Ber. 1984, 27, 1317. To a stirred solution of SnCl2 (4.16 g, 22.0 mmol) in concentrated HCl (11 mL) at 0° C. was added in portions 5-nitro-6-aminonicotinic acid (1.01 g, 5.5 mmol). The resulting orange mixture was then heated to 100° C. under argon for 75 min. The mixture was then cooled to RT and was then placed in an ice bath and neutralized with concentrated aqueous ammonia (to pH 6-7), resulting in a thick cream-colored mixture. The mixture was then acidified to pH 4 with acetic acid and the precipitate collected by filtration, washed with H2O and dried under vacuum overnight to afford the title compound:
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1.01 g
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11 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
Streightoff, Frank (The Lilly Research Laboratories, Indianapolis, Ind.). Inhibition of bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. J. Bacteriol. 85:42–48. 1963.—…
Number of citations: 12 journals.asm.org
AH Berrie - 1951 - search.proquest.com
… The position of the nitro group in 6-amino-5-nitro-nicotinic acid (CII) follows from its reduction with tin and concentrated hydrochloric acid to 5:6-diaminonicotinic acid (CIV) (37) which …
Number of citations: 3 search.proquest.com

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